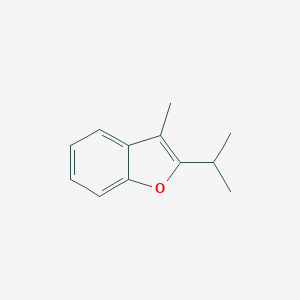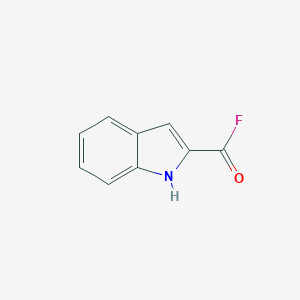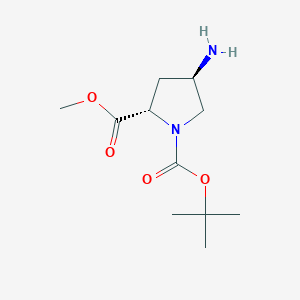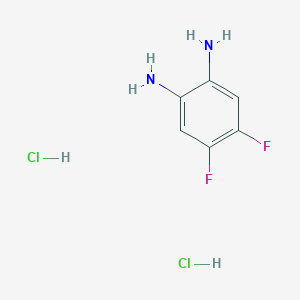
Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate, commonly referred to as 2-Chlorophenol, is an organic compound with a wide range of applications. It is a colorless to pale yellow liquid with a distinct odor. 2-Chlorophenol is used in the manufacture of dyes, pharmaceuticals, and agricultural chemicals. It is also used in the synthesis of other compounds and as an intermediate in the production of polymers.
Wissenschaftliche Forschungsanwendungen
2-Chlorophenol is used as a reagent in a variety of scientific research applications. It is used in the synthesis of other compounds, such as chlorophenols and phenol ethers. It is also used in the synthesis of polymers, such as polyethylene, polypropylene, and polyvinyl chloride. Additionally, it is used in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.
Wirkmechanismus
2-Chlorophenol is an electrophile and reacts with nucleophiles, such as amines and thiols, to form a variety of products. The reaction is a nucleophilic substitution reaction and occurs through a two-step mechanism. In the first step, the nucleophile attacks the electrophilic carbon atom of the 2-chlorophenol molecule, forming a carbocation intermediate. In the second step, the carbocation is attacked by a nucleophile, forming a new product.
Biochemical and Physiological Effects
2-Chlorophenol is toxic to humans and other organisms. It is absorbed through the skin and can cause skin irritation and sensitization. Inhalation of 2-Chlorophenol can cause respiratory irritation and damage to the lungs. Ingestion of 2-Chlorophenol can cause gastrointestinal irritation and damage to the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chlorophenol is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, it is toxic and must be handled with care. Additionally, some of the products of the reaction can be difficult to purify and can contaminate the reaction mixture.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chlorophenol. These include the development of new synthesis methods that are more efficient and produce fewer byproducts, the development of new catalysts for the reaction, and the development of new applications for 2-Chlorophenol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Chlorophenol on humans and other organisms.
Synthesemethoden
2-Chlorophenol can be synthesized from benzene and chlorine in a reaction called chlorination. The reaction is conducted in a reaction vessel at a temperature of 50-60°C and a pressure of 1-3 bar. The reaction is exothermic and the products are 2-Chlorophenol and hydrogen chloride. The reaction can be catalyzed by a variety of catalysts, including iron and aluminum chloride.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUSWAHELSQMB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
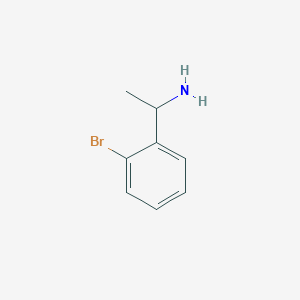

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)
![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)
